molecular formula C14H12N2O3 B2849215 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866134-28-3

5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2849215
CAS No.: 866134-28-3
M. Wt: 256.261
InChI Key: SGHIBBRYBKHCEA-UHFFFAOYSA-N
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Description

5-(2-Furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a seven-membered heterocyclic compound featuring a benzodiazepine core fused with a furan-derived carbonyl group. This scaffold is part of the 1,5-benzodiazepin-2-one family, characterized by a diazepine ring (two nitrogen atoms at positions 1 and 5) and a ketone group at position 2. The furylcarbonyl substituent at position 5 introduces electronic and steric effects that modulate its reactivity, solubility, and biological activity.

Properties

IUPAC Name

5-(furan-2-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13-7-8-16(14(18)12-6-3-9-19-12)11-5-2-1-4-10(11)15-13/h1-6,9H,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHIBBRYBKHCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-Furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS Number: 866134-28-3) is a compound belonging to the benzodiazepine family, characterized by its unique structural and chemical properties. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and antioxidant activity.

  • Chemical Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol
  • Melting Point : Not specified in available data
  • Solubility : Data on solubility in bio-relevant media indicates favorable properties for drug-like behavior .

Biological Activity Overview

Research has demonstrated that derivatives of benzodiazepinones exhibit various biological activities, including neuroprotective and antioxidant effects. The specific compound under discussion has shown promise in several studies:

Neuroprotective Effects

In vitro studies have indicated that certain derivatives of benzodiazepinones possess neuroprotective properties against oxidative stress. For instance, compounds similar to this compound have been evaluated for their ability to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂) and other oxidative agents. Notably:

  • Cell Lines Used : Human neuroblastoma SH-SY5Y cells.
  • Mechanism of Action : Reduction of intracellular reactive oxygen species (ROS) and improvement of mitochondrial membrane potential (ΔΨm) were observed .

Antioxidant Activity

The antioxidant capacity of benzodiazepinones has been assessed using various assays:

  • DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. Compounds in this class demonstrated significant activity compared to standard antioxidants.
  • FRAP Assay : The ferric reducing antioxidant power assay also indicated that these compounds can effectively reduce ferric ions, showcasing their potential as effective antioxidants .

Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of several benzodiazepinone derivatives, including those structurally related to this compound. The results showed:

  • Significant reduction in lipid peroxidation levels.
  • Increased levels of glutathione (GSH), indicating a protective effect against oxidative stress.
  • Lower apoptosis rates in treated cells compared to controls .

Study 2: Anti-HIV Activity

Another area of research explored the anti-HIV activity of related benzodiazepine compounds. While the specific compound did not show as strong an effect as others in its class, it still demonstrated modest anti-HIV activity when compared to TIBO analogues. This suggests potential for further modifications to enhance efficacy against viral infections .

Summary Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduces ROS; protects SH-SY5Y cells from H₂O₂ damage
AntioxidantSignificant DPPH and FRAP assay results
Anti-HIVModest activity compared to TIBO analogues

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Benzodiazepines are well-known for their anticonvulsant properties. The compound 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may exhibit similar activity due to its structural resemblance to other benzodiazepines. Research indicates that benzodiazepines are effective in treating various seizure types and conditions such as akinetic seizures and status epilepticus. The molecular conformation of this compound suggests potential efficacy in the central nervous system (CNS) disorders .

Sedative and Hypnotic Effects
The compound's structural characteristics may also allow it to function as a sedative or hypnotic agent. Benzodiazepines are preferred for these purposes due to their lower toxicity and milder withdrawal effects compared to barbiturates . Thus, this compound could be investigated for its sedative properties in clinical settings.

Agricultural Applications

Growth Stimulation of Plants
Recent studies have indicated that derivatives of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can influence plant growth positively. For instance, experiments conducted on narrow-leafed lupin (Lupinus angustifolius) showed that specific derivatives stimulated root growth and overall biomass production . This suggests that this compound could be explored as a plant growth regulator.

Materials Science

Potential in Material Synthesis
The unique structure of this compound may lend itself to applications in materials science. Its ability to form stable complexes with metals or other organic compounds could be utilized in the development of new materials with specific properties. Research into the synthesis of such materials could lead to innovations in coatings or composites that require enhanced durability or specific chemical reactivity.

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryAnticonvulsant ActivityTreatment for various seizure disorders
Sedative and Hypnotic EffectsLower toxicity compared to traditional sedatives
Agricultural ScienceGrowth Stimulation of PlantsEnhanced root growth and biomass production
Materials SciencePotential in Material SynthesisDevelopment of new materials with tailored properties

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The benzodiazepine core is prone to cyclization under acidic or basic conditions. For example, trifluoromethanesulfonic acid (CF3_3SO3_3H) has been used to dehydrate 1-hydroxy-3-benzazepines to form dihydro derivatives . Similarly, 5-(2-furylcarbonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one may undergo acid-catalyzed cyclization or ring contraction/expansion depending on reaction conditions.

Key Observations:

  • Intramolecular Barbier reactions : Analogous to the cyclization of N-[2-(2-iodophenyl)ethyl]-α-phenylphenacylamines using n-C4_4H9_9Li , the furylcarbonyl group could act as a nucleophilic site, enabling cyclization with electrophilic partners.

  • Dehydration : CF3_3SO3_3H may facilitate dehydration of hydroxylated intermediates to form unsaturated derivatives .

Substitution Reactions at the Furylcarbonyl Group

The 2-furylcarbonyl moiety is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group.

Reaction TypeReagentsProductYield (%)Reference
Esterification ROH, H2_2SO4_4Furyl ester derivatives60–80*
Amidation NH33, DCCFurylamide analogs50–70*
Reduction NaBH4_4, LiAlH4_4Furyl alcohol derivatives70–90*

*Theoretical yields based on analogous reactions in benzodiazepine derivatives.

Oxidation and Functionalization of the Benzodiazepine Core

The tetrahydro-2H-1,5-benzodiazepin-2-one scaffold can undergo oxidation at the lactam nitrogen or adjacent carbons.

  • Oxidation of the lactam : Using H2_2O2_2 or m-CPBA may convert the lactam to a urea derivative .

  • Aromatic electrophilic substitution : The benzene ring in the benzodiazepine core could undergo nitration or sulfonation under standard conditions .

Synthetic Pathways

While no direct synthesis is reported, plausible routes include:

  • Friedel-Crafts acylation : Introducing the 2-furylcarbonyl group via reaction of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with furanoyl chloride .

  • Condensation : Using α-phenylphenacyl bromides and N-methyl-2-(2-iodophenyl)ethylamine in the presence of propylene oxide .

Stability and Reactivity Under Various Conditions

  • Acidic conditions : Protonation of the lactam nitrogen may lead to ring-opening.

  • Basic conditions : Hydrolysis of the lactam to a diamino carboxylic acid derivative .

Comparison with Similar Compounds

Key Observations :

  • Anti-HIV Activity : The 5-benzoyl-4-methyl derivative (IC50: 6.87 µM) outperforms other analogs in HIV-1 reverse transcriptase (RT) inhibition, attributed to the benzoyl group enhancing π-π stacking with RT’s hydrophobic pockets .
  • Structural Flexibility : Derivatives with bulkier substituents (e.g., 5-(3-methylbenzoyl)) exhibit reduced solubility but increased metabolic stability, as shown by Hirshfeld surface and DFT analyses .

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